Enhanced Lipophilicity Over 2-Hydroxymethyl Analog Enables Better Membrane Permeation Potential
High lipophilicity is often critical for passive cellular permeability. The target compound, 2-(azidomethyl)benzofuran, exhibits a computed logP of 2.70, which is substantially higher than the value of 1.93 for its direct synthetic precursor, benzofuran-2-ylmethanol [1]. This +0.77 logP unit increase signifies a greater than 5-fold enhancement in partition coefficient, suggesting superior ability to cross lipid bilayers in cell-based assays [1].
| Evidence Dimension | Computed Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.70 (logP) |
| Comparator Or Baseline | 1.93 (logP) for benzofuran-2-ylmethanol |
| Quantified Difference | +0.77 logP units (approx. 5.9x increase in partition coefficient) |
| Conditions | Computational prediction (consensus method); comparable calculated values from authoritative databases. |
Why This Matters
This quantifiable lipophilicity advantage directly supports the selection of the azide over the alcohol for designing analogs where cell permeability is a prerequisite.
- [1] 2-(Azidomethyl)benzofuran logP = 2.69586. YYBY Chemical One-Stop Service Platform. View Source
